molecular formula C17H17BrN2OS B2563856 (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide CAS No. 1052545-52-4

(Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide

Cat. No.: B2563856
CAS No.: 1052545-52-4
M. Wt: 377.3
InChI Key: XBZZVDNLZMKIAG-YBFBCAGJSA-N
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Description

(Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The ethyl and phenyl groups are introduced via substitution reactions, often using Grignard reagents or organolithium compounds.

    Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction between the thiazole derivative and an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the ylidene-thiazole derivative with 4-aminophenol under acidic conditions to form the desired compound, followed by hydrobromide salt formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and thiazole moieties.

    Reduction: Reduction reactions can target the ylidene group, converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Saturated analogs of the original compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It could be developed into a pharmaceutical agent for treating various diseases, depending on its bioactivity and pharmacokinetics.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-((3-methyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol
  • (Z)-4-((3-ethyl-4-methylthiazol-2(3H)-ylidene)amino)phenol
  • (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)aniline

Uniqueness

The uniqueness of (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and bioactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(3-ethyl-4-phenyl-1,3-thiazol-2-ylidene)amino]phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS.BrH/c1-2-19-16(13-6-4-3-5-7-13)12-21-17(19)18-14-8-10-15(20)11-9-14;/h3-12,20H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZZVDNLZMKIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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